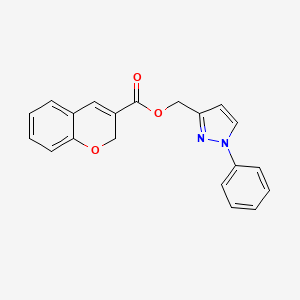
(4-(2-Bromoethyl)phenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Bromoethyl)phenyl)methanethiol is an organic compound characterized by a phenyl ring substituted with a bromoethyl group and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Bromoethyl)phenyl)methanethiol typically involves the bromination of a suitable precursor, such as (4-(2-Hydroxyethyl)phenyl)methanethiol, followed by substitution reactions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, with the addition of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Bromoethyl)phenyl)methanethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as thiols, amines, and alkoxides.
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromo group, yielding the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium amide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenylmethanethiols with various functional groups.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the ethyl-substituted phenylmethanethiol.
Applications De Recherche Scientifique
(4-(2-Bromoethyl)phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-(2-Bromoethyl)phenyl)methanethiol involves its ability to undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromo group, which makes the carbon atom more susceptible to nucleophilic attack. The methanethiol group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the methanethiol group.
(4-(2-Chloroethyl)phenyl)methanethiol: Similar structure with a chloro group instead of a bromo group.
(4-(2-Bromoethyl)phenyl)ethanol: Similar structure with a hydroxyl group instead of a methanethiol group.
Uniqueness
(4-(2-Bromoethyl)phenyl)methanethiol is unique due to the presence of both a bromoethyl group and a methanethiol group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H11BrS |
|---|---|
Poids moléculaire |
231.15 g/mol |
Nom IUPAC |
[4-(2-bromoethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H11BrS/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7H2 |
Clé InChI |
PAKDQHYZYGYITN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCBr)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)


![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)

![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)

![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)
